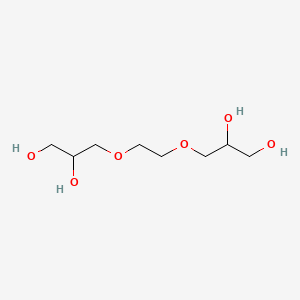

3,3'-(Ethylenedioxy)dipropane-1,2-diol

Description

Significance in Contemporary Chemical Science and Engineering

In contemporary chemical science, 3,3'-(Ethylenedioxy)dipropane-1,2-diol is significant primarily as a monomer and a chain extender in polymer chemistry. Polyols, which are organic compounds with multiple hydroxyl (-OH) groups, are fundamental reactants for producing a wide range of polymers, most notably polyurethanes. chemeurope.comeconic-technologies.com The structure of this specific diol, featuring four hydroxyl groups in total and a flexible ethylenedioxy bridge, imparts unique characteristics to the resulting polymers.

Research findings indicate that the ether linkages within the backbone of a polymer can enhance its flexibility, while the hydroxyl groups provide reactive sites for cross-linking with compounds like isocyanates to form polyurethanes. chemeurope.comeconic-technologies.com This makes this compound a valuable component in the synthesis of specialized materials such as flexible foams, elastomers, coatings, and adhesives. econic-technologies.comwikipedia.org Furthermore, the hydrophilic nature of the ether and diol groups can be exploited to modify the surface properties of materials, enhancing their compatibility with aqueous systems or improving adhesion. Recent studies have highlighted the use of similar ether-diols in creating degradable polyesters and modifying polymer properties like glass transition temperature and thermal stability. acs.orgresearchgate.net

Structural Classification and Relevance within Polyol Chemistry

From a structural standpoint, this compound is classified as a polyether polyol. creative-proteomics.com Specifically, it is a tetrol, a type of polyol containing four hydroxyl groups. chemeurope.comtsrchem.com Its structure is derived from the etherification of glycerol (B35011) or a related three-carbon diol with an ethylene (B1197577) glycol unit. This combination of structural motifs places it in a specialized class of polyols that offer a balance of properties.

The relevance of this compound within polyol chemistry lies in its multifunctional nature. njchm.com Unlike simple diols such as ethylene glycol or 1,4-butanediol, which act as linear chain extenders, the four hydroxyl groups in this compound allow it to function as a cross-linking agent. tsrchem.com This capability is crucial for creating robust, three-dimensional polymer networks that are the basis for thermosetting plastics, rigid foams, and durable elastomers. wikipedia.orgtsrchem.com The polyether backbone, contributed by the ethylenedioxy group, provides rotational freedom and flexibility to the polymer chains, which can lead to materials with improved impact resistance and lower glass transition temperatures compared to polymers made from more rigid polyols. econic-technologies.comcreative-proteomics.com The synthesis of polyether polyols is a major area of industrial chemistry, driven by the vast applications of polyurethanes. researchgate.netrsc.org

Historical Context of Related Diols and Ether-Containing Compounds

The study of this compound is built upon a long history of research into simpler diols and ether compounds. The foundational compound in this family, ethylene glycol, was first prepared by the French chemist Charles-Adolphe Wurtz in 1859. wikipedia.orgweebly.comugr.es Initially a laboratory curiosity, ethylene glycol's industrial production began during World War I, where it was used as a coolant and a substitute for glycerol in explosives. wikipedia.orgugr.esnewworldencyclopedia.org Its widespread commercialization in 1937, following the development of an efficient synthesis from ethylene oxide, marked a turning point. weebly.comnewworldencyclopedia.org This availability spurred its use as a primary component in automotive antifreeze and as a key monomer for the production of polyester (B1180765) fibers like polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.orgnewworldencyclopedia.org

The development of polyether compounds runs a parallel course. Polyether polyols, such as polyethylene glycol (PEG) and polypropylene (B1209903) glycol (PPG), became commercially significant with the rise of the polyurethane industry after World War II. creative-proteomics.com These polymers are typically synthesized through the ring-opening polymerization of epoxides like ethylene oxide or propylene (B89431) oxide. researchgate.net The ability to control the length and type of the polyether chains allowed chemists to fine-tune the properties of the final polyurethane products, from soft foams to rigid plastics. econic-technologies.com Compounds like this compound represent a more advanced, structurally precise iteration of these earlier polyols, designed to impart specific combinations of flexibility, reactivity, and hydrophilicity to high-performance materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32850-35-4 |

|---|---|

Molecular Formula |

C8H18O6 |

Molecular Weight |

210.22 g/mol |

IUPAC Name |

3-[2-(2,3-dihydroxypropoxy)ethoxy]propane-1,2-diol |

InChI |

InChI=1S/C8H18O6/c9-3-7(11)5-13-1-2-14-6-8(12)4-10/h7-12H,1-6H2 |

InChI Key |

QLKSFCHONRVCOU-UHFFFAOYSA-N |

Canonical SMILES |

C(COCC(CO)O)OCC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways to 3,3'-(Ethylenedioxy)dipropane-1,2-diol

Established synthetic routes to molecules with similar structural motifs, such as glycerol (B35011) ethers, predominantly rely on well-understood and robust reactions. A logical and established approach to the synthesis of this compound involves the strategic combination of protecting group chemistry with a classical ether synthesis method.

The assembly of the C3-O-C2-O-C3 carbon-oxygen backbone of the target molecule is efficiently achieved through the Williamson ether synthesis. This venerable yet highly effective method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. ias.ac.inorganic-chemistry.orgwikipedia.org In the context of this compound, this translates to the coupling of two molecules of a protected propane-1,2,3-triol derivative with a suitable two-carbon electrophile.

A common and practical starting material for this approach is (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as (±)-solketal. Solketal is readily prepared from the acid-catalyzed acetalization of glycerol with acetone (B3395972). rsc.orgnih.gov The acetonide protecting group masks the 1,2-diol functionality of glycerol, leaving the primary hydroxyl group at the C3 position available for nucleophilic attack.

The Williamson ether synthesis is then carried out by deprotonating two equivalents of solketal with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by the addition of a dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane (B42909), which serves as the electrophilic two-carbon linker. The reaction is generally performed in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the SN2 reaction. researchgate.net The subsequent deprotection of the acetonide groups, usually under acidic conditions, yields the final diol product. tandfonline.com

Table 1: Illustrative Reaction Conditions for Williamson Ether Synthesis of Glycerol Derivatives

| Reactants | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Glycerol, Ethyl Bromide | KOH/Al2O3 / 1,4-dioxane | Reflux, 24 h | Glycerol-1-ethyl ether (98%), Glycerol-1,3-diethyl ether (2%) | 90% (glycerol conversion) | researchgate.net |

| Solketal, Benzyl Bromide | NaH / DMF | 0 °C to rt | 2,2-Dimethyl-4-[(phenylmethoxy)methyl]-1,3-dioxolane | High | N/A |

This table provides examples of Williamson ether synthesis involving glycerol derivatives and related compounds, illustrating typical reagents and conditions.

In the established pathway described above, the regiochemistry and stereochemistry of the hydroxyl groups are predetermined by the choice of the starting material, glycerol. The 1,2-diol arrangement is inherent to the glycerol backbone. When starting with racemic solketal, the final product, this compound, will be obtained as a mixture of diastereomers.

To achieve a stereoselective synthesis, one would need to start with an enantiomerically pure form of solketal, such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol or (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol. The SN2 reaction of the Williamson ether synthesis proceeds with inversion of configuration at the electrophilic carbon, but since the chiral center in solketal is not directly involved in the substitution reaction, its stereochemistry is retained. Therefore, the use of enantiopure solketal would lead to the formation of a specific stereoisomer of the final product.

An alternative strategy for introducing the vicinal diol functionality is through the hydrolysis of an epoxide. For instance, ethylene (B1197577) glycol diglycidyl ether can be synthesized by reacting ethylene glycol with epichlorohydrin (B41342). chemicalbook.comsmolecule.com The subsequent acid- or base-catalyzed hydrolysis of the epoxide rings yields the corresponding vicinal diols. beilstein-journals.orgyoutube.com This ring-opening reaction typically proceeds with anti-stereoselectivity, providing trans-diols. youtube.com

The formation of the central ethylenedioxy linkage is the cornerstone of the established synthetic pathway. As detailed in section 2.1.1, the Williamson ether synthesis is the most common and reliable method for constructing this diether bridge. ias.ac.inorganic-chemistry.orgwikipedia.org The reaction involves the nucleophilic attack of two alkoxide ions on a 1,2-dihaloethane.

The efficiency of this step is dependent on several factors, including the choice of base, solvent, and temperature. Strong, non-nucleophilic bases like sodium hydride are often preferred to ensure complete deprotonation of the alcohol. Aprotic polar solvents are ideal for promoting the SN2 mechanism. The temperature is typically kept moderate to avoid potential side reactions, such as elimination.

Alternative Synthetic Approaches and Methodological Innovations

Beyond the well-established Williamson ether synthesis, several alternative and more innovative methodologies can be envisioned for the synthesis of this compound. These approaches often leverage modern catalytic systems to achieve greater efficiency, selectivity, and atom economy.

Catalytic methods offer a more elegant and sustainable approach to ether synthesis compared to stoichiometric reactions. Ruthenium-based catalysts, for instance, have been shown to be effective in the dehydrogenative coupling of diols to form ethers and lactones. nih.govpkusz.edu.cn A potential catalytic route to this compound could involve the direct coupling of two molecules of propane-1,2,3-triol (glycerol) with ethylene glycol in the presence of a suitable ruthenium catalyst.

Another catalytic strategy involves the acid-catalyzed self-condensation of diols. While this method is typically used for the synthesis of polyethers, careful control of reaction conditions could potentially favor the formation of the desired dimer. umons.ac.be Lewis acids are also known to catalyze the ring-opening of epoxides with alcohols, which could be adapted to a reaction between glycidol (B123203) and ethylene glycol. researchgate.net

A particularly attractive alternative pathway involves the synthesis of a common intermediate, the diallyl ether of ethylene glycol, followed by dihydroxylation. The diallyl ether can be prepared via a Williamson synthesis between allyl chloride and ethylene glycol. The subsequent dihydroxylation of the two terminal double bonds introduces the required vicinal diol functionalities. This step can be achieved with high stereocontrol using modern catalytic methods.

Table 2: Comparison of Dihydroxylation Methods for Alkenes

| Method | Catalyst/Reagent | Stereoselectivity | Key Features | Reference |

|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | OsO4 (cat.), Chiral Ligand (e.g., (DHQD)2PHAL), NMO | syn-dihydroxylation, high enantioselectivity | Provides access to enantiomerically enriched diols. | organic-chemistry.orgharvard.edunih.gov |

| Upjohn Dihydroxylation | OsO4 (cat.), NMO | syn-dihydroxylation | A reliable method for racemic or achiral syn-diols. | organic-chemistry.orgwikipedia.org |

| Epoxidation followed by Hydrolysis | m-CPBA, then H3O+ or OH- | anti-dihydroxylation | Proceeds through an epoxide intermediate, leading to trans-diols. | beilstein-journals.orgyoutube.com |

This table summarizes key features of prominent dihydroxylation methods applicable to the synthesis of the target molecule from a diallyl ether precursor.

The stereoselective synthesis of the 1,2-diol moieties is a critical aspect of preparing stereochemically pure this compound. The Sharpless Asymmetric Dihydroxylation is a powerful tool for this purpose, allowing for the enantioselective syn-dihydroxylation of alkenes. organic-chemistry.orgharvard.edunih.gov By applying this methodology to the diallyl ether of ethylene glycol, one could synthesize specific stereoisomers of the target molecule with high enantiomeric excess. The choice of the chiral ligand (AD-mix-α or AD-mix-β) dictates which enantiomer of the diol is formed.

For the synthesis of a racemic or meso version of the diol, the Upjohn dihydroxylation offers a reliable and less expensive alternative to the Sharpless method. organic-chemistry.orgwikipedia.org This reaction also employs a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant to achieve syn-dihydroxylation.

Recent advancements in catalysis have also provided osmium-free methods for dihydroxylation, which are advantageous due to the high cost and toxicity of osmium tetroxide. These newer methods often employ other transition metals or even metal-free catalytic systems.

Asymmetric Synthesis and Stereocontrol in the Formation of Diols

The asymmetric synthesis of the 1,2-diol units is fundamental to accessing the various stereoisomers of this compound. The primary challenge lies in the simultaneous and precise control of both relative and absolute stereochemistry. Methodologies to achieve this include the use of chiral auxiliaries, enantioselective catalysis, and diastereoselective reactions.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This strategy is highly effective for controlling the stereochemical outcome of reactions such as aldol additions and alkylations. blogspot.com

One plausible chiral auxiliary-based approach to a key precursor of this compound involves an asymmetric aldol reaction using an Evans oxazolidinone auxiliary. blogspot.com In this method, the chiral auxiliary is first acylated, for instance with propionyl chloride, and the resulting imide is converted to its Z-enolate. This enolate then reacts with an appropriate aldehyde in a diastereoselective aldol addition. The stereochemical outcome is dictated by the steric influence of the auxiliary, which directs the approach of the aldehyde to one face of the enolate. blogspot.com

For the synthesis of a propane-1,2-diol precursor, the enolate could be reacted with formaldehyde or a formaldehyde equivalent. Subsequent reductive removal of the chiral auxiliary would yield a chiral 1,2-diol derivative. The high diastereoselectivities achievable with this method make it a powerful tool for the synthesis of enantiomerically pure building blocks. blogspot.com Amino acids can also serve as effective chiral auxiliaries, as demonstrated in the Schöllkoff reaction for the synthesis of chiral α-amino acids. blogspot.com

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 (syn) | 85 |

| (R)-4-phenyl-2-oxazolidinone | Isobutyraldehyde | 95:5 (syn) | 90 |

| (1R,2S)-Pseudoephedrine propionamide | Acetaldehyde | 97:3 | 78 |

Enantioselective Catalysis for Related 1,2-Diols

Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of 1,2-diols, the Sharpless Asymmetric Dihydroxylation (AD) is a preeminent example of a powerful and reliable enantioselective catalytic reaction. organic-chemistry.orgacsgcipr.org

The Sharpless AD utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant and a chiral cinchona alkaloid-derived ligand to convert a prochiral olefin into a chiral vicinal diol with high enantioselectivity. organic-chemistry.orgbuchler-gmbh.com The choice of the chiral ligand, either (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β, determines which face of the olefin is hydroxylated, thus allowing access to either enantiomer of the diol product. organic-chemistry.org

A potential synthetic route to the chiral propane-1,2-diol units of the target molecule could involve the asymmetric dihydroxylation of allyl alcohol or a protected derivative. The high enantiomeric excesses typically achieved in these reactions make this a highly attractive method for generating the required chiral building blocks. harvard.edu Other methods for the enantioselective formation of 1,2-diols include the asymmetric ring-opening of epoxides and various metal-catalyzed hydrogenations of α-hydroxy ketones. nih.gov

| Olefin | AD-mix | Enantiomeric Excess (e.e.) (%) | Yield (%) |

|---|---|---|---|

| Styrene | β | 97 | 95 |

| trans-Stilbene | β | >99 | 94 |

| 1-Dodecene | β | 97 | 85 |

| Allyl p-methoxybenzoate | α | 95 | 92 |

Diastereoselective Synthesis of this compound Isomers

The final stage in the synthesis of this compound involves the coupling of two chiral three-carbon units through an ethylenedioxy bridge. The stereochemical outcome of this coupling reaction determines which of the possible diastereomers of the final product is formed. A common method for forming the ether linkage is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide in an Sₙ2 reaction. jk-sci.com

To synthesize the C₂-symmetric isomers of this compound, two equivalents of a single enantiomer of a protected 3-halo-1,2-propanediol or a similar precursor could be reacted with ethylene glycol under basic conditions. Alternatively, two equivalents of a chiral 1,2-propanediol derivative could be coupled with a dielectrophile such as 1,2-dibromoethane. For example, reacting two molecules of (R)-3-bromo-1,2-propanediol (with appropriate protection of the diol) with ethylene glycol would yield the (2R,2'R) isomer of the target molecule.

The synthesis of the meso, or Cₛ-symmetric, isomer would require the coupling of two opposite enantiomers, for instance, reacting (R)-3-bromo-1,2-propanediol with the alkoxide derived from (S)-propane-1,2-diol that is linked to the ethylene glycol unit. The stereochemical integrity of the chiral centers is maintained throughout this process, as the Sₙ2 reaction occurs at the primary carbon, which is not a stereocenter. Careful selection of protecting groups for the diol functionalities is crucial to prevent side reactions and ensure that the etherification occurs at the desired positions.

| Chiral Precursor 1 | Chiral Precursor 2 | Resulting Diastereomer | Symmetry |

|---|---|---|---|

| (R)-propane-1,2-diol derivative | (R)-propane-1,2-diol derivative | (2R,2'R,3R,3'R) or (2S,2'S,3S,3'S) configuration | C₂ |

| (S)-propane-1,2-diol derivative | (S)-propane-1,2-diol derivative | (2S,2'S,3S,3'S) or (2R,2'R,3R,3'R) configuration | C₂ |

| (R)-propane-1,2-diol derivative | (S)-propane-1,2-diol derivative | meso-compound | Cₛ |

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Mechanisms of the Diol Functionalities

The presence of two 1,2-diol units, each containing a primary and a secondary hydroxyl group, is the primary driver of the compound's reactivity. These vicinal diols can undergo a range of reactions, including esterification, etherification, oxidation, and the formation of cyclic derivatives for protection or further functionalization.

Esterification and Etherification Reactions at Hydroxyl Centers

The four hydroxyl groups of 3,3'-(Ethylenedioxy)dipropane-1,2-diol are susceptible to acylation and alkylation to form esters and ethers, respectively. The relative reactivity of the primary versus secondary hydroxyl groups can allow for selective functionalization under controlled conditions.

Esterification: In the presence of an acid catalyst, carboxylic acids react with the hydroxyl groups in a process known as Fischer-Speier esterification. organic-chemistry.org This is an equilibrium-driven reaction that can be pushed toward the product ester by removing water or using an excess of one reactant. organic-chemistry.org The primary hydroxyl groups are generally more sterically accessible and thus react more readily than the secondary hydroxyls, enabling the potential for selective mono-esterification at each diol unit. More reactive acylating agents, such as acid anhydrides or acyl chlorides, can be used for more rapid and complete esterification.

Etherification: The hydroxyl groups can be converted to ethers, typically under basic conditions. For example, in the Williamson ether synthesis, the hydroxyl group is first deprotonated by a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Similar to esterification, the primary hydroxyls are more reactive, allowing for regioselective etherification.

| Reaction Type | Reagent(s) | General Conditions | Expected Product(s) |

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Heat, removal of water | Mono-, di-, tri-, or tetra-ester derivatives |

| Acylation | Acyl Halide (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Room temperature or gentle heating | Fully acylated tetra-ester derivative |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Anhydrous solvent (e.g., THF) | Mono-, di-, tri-, or tetra-ether derivatives |

Selective Oxidation and Reduction Methodologies

The diol functionalities are readily targeted by oxidative reagents. The course of the oxidation depends on the specific reagent employed, leading to either C-C bond cleavage or conversion of the hydroxyl groups to carbonyls.

Oxidative Cleavage: Vicinal diols undergo oxidative cleavage of the carbon-carbon bond when treated with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). ucalgary.ca This reaction proceeds through a cyclic intermediate (a periodate (B1199274) ester for HIO₄), which then fragments to yield two carbonyl compounds. ucalgary.ca For this compound, this cleavage would break the C1-C2 and C1'-C2' bonds of the propane-1,2-diol units.

Non-Cleavage Oxidation: Selective oxidation without C-C bond cleavage can convert the hydroxyl groups into α-hydroxy ketones, α-hydroxy acids, or diketones. rsc.orgacs.org For instance, many modern catalytic systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radicals with a co-oxidant, can selectively oxidize the secondary alcohol to a ketone, yielding an α-hydroxy ketone. acs.org Further oxidation can lead to the formation of α-hydroxy acids. acs.orgacs.org The use of dimethyltin(IV) dichloride as a catalyst with an oxidant like dibromoisocyanuric acid (DBI) has been shown to be effective for converting 1,2-diols to α-hydroxyketones. rsc.orgresearchgate.net

| Oxidation Type | Reagent(s) | Expected Product(s) |

| C-C Cleavage | Periodic Acid (HIO₄) or Lead Tetraacetate (Pb(OAc)₄) | Cleavage of the diol units to form aldehydes. |

| Selective Oxidation | TEMPO/NaOCl/NaClO₂ | α-hydroxy acid derivatives. acs.org |

| Selective Oxidation | Me₂SnCl₂/DBI or Br₂ | α-hydroxyketone derivatives. rsc.org |

Reduction methodologies are less relevant for the diol functionalities themselves, as they are already in a reduced state. However, derivatives of the diol, such as diesters, can be reduced. acs.org

Transacetalization and Related Protecting Group Chemistry of 1,2-Diols

The vicinal nature of the diol groups makes them ideal for protection via the formation of five-membered cyclic acetals. This is a common strategy in multi-step synthesis to prevent the diols from reacting with reagents intended for other parts of a molecule. wikipedia.org

The reaction of a 1,2-diol with an aldehyde or ketone in the presence of an acid catalyst yields a cyclic acetal (B89532). pearson.com A common example is the reaction with acetone (B3395972) to form an isopropylidene acetal, also known as an acetonide. pearson.com These acetal protecting groups are stable to basic, nucleophilic, and reductive conditions but are readily cleaved by aqueous acid, allowing for straightforward deprotection. chem-station.com This process is reversible, and the exchange of one acetal for another is known as transacetalization.

Reactions Involving the Internal Ether Linkage

The ethylenedioxy [-O-CH₂-CH₂-O-] core of the molecule consists of two ether linkages. Ethers are generally unreactive and are often used as solvents because of their stability. wikipedia.org They are resistant to bases, reducing agents, and mild oxidizing agents. However, they can be cleaved under harsh conditions, typically by heating with strong mineral acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This cleavage proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. Glycol ethers can also be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light. noaa.goviloencyclopaedia.org

Derivatization Strategies for Advanced Chemical Synthesis and Mechanistic Probes

The diol moieties serve as handles for a wide range of derivatization strategies, enabling the synthesis of more complex molecules or the introduction of probes for mechanistic studies.

Formation of Cyclic Derivatives (e.g., Cyclic Acetals, Boronates)

Beyond their use as protecting groups, cyclic derivatives of the diol units can introduce new functionalities or properties.

Cyclic Acetals: As discussed previously, the formation of cyclic acetals is a primary derivatization pathway. chem-station.com By using different aldehydes or ketones, the properties of the resulting acetal can be tuned. For example, benzylidene acetals are commonly used and can be removed under reductive conditions. wikipedia.org

Cyclic Boronates: 1,2-Diols react readily and reversibly with boronic acids (RB(OH)₂) to form stable five-membered cyclic boronic esters, or dioxaborolanes. nih.gov This reaction is often rapid and occurs under mild conditions in both aqueous and organic solutions. researchgate.net The stability of the boronate ester is dependent on the pH of the solution and the nature of the substituents on the boron atom. acs.orgnih.gov This dynamic covalent chemistry is utilized in various applications, including sensors for saccharides (which contain diol units) and in the development of self-healing materials. nih.gov

| Cyclic Derivative | Reagent(s) | Resulting Structure | Key Features |

| Cyclic Acetal (Acetonide) | Acetone, Acid Catalyst (e.g., H₂SO₄, PTSA) | Isopropylidene acetal | Stable to base and reduction; acid-labile protecting group. pearson.com |

| Cyclic Boronate Ester | Boronic Acid (R-B(OH)₂) | Dioxaborolane ring | Forms reversibly; stability is often pH-dependent. nih.govresearchgate.net |

Introduction of Diverse Functional Groups for Scaffold Diversification

The structure of this compound, featuring four hydroxyl (-OH) groups—two primary and two secondary—presents a versatile scaffold for the introduction of a wide array of functional groups. The reactivity of these hydroxyl groups can be modulated to achieve selective functionalization, thereby enabling the synthesis of a diverse library of derivatives.

Key transformation strategies would likely involve the following reactions:

Esterification: The hydroxyl groups can readily react with carboxylic acids, acid chlorides, or anhydrides to form esters. By varying the acylating agent, a multitude of ester derivatives with different electronic and steric properties can be generated. Selective acylation of the primary hydroxyl groups over the secondary ones could potentially be achieved by using sterically hindered acylating agents or by controlling reaction conditions such as temperature and stoichiometry.

Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl groups with a strong base to form alkoxides followed by reaction with an alkyl halide, would yield ether derivatives. This allows for the introduction of various alkyl or aryl chains, significantly altering the lipophilicity and conformational flexibility of the parent molecule.

Oxidation: Selective oxidation of the primary and secondary alcohols would lead to the formation of aldehydes, ketones, or carboxylic acids. The choice of oxidizing agent (e.g., PCC, PDC for aldehydes/ketones; Jones reagent, KMnO4 for carboxylic acids) would be crucial in determining the outcome of the reaction.

Conversion to Halides: The hydroxyl groups can be converted to good leaving groups, such as tosylates or mesylates, which can then be displaced by halides (e.g., via an SN2 reaction) to introduce fluorine, chlorine, bromine, or iodine atoms into the structure.

These transformations would allow for the systematic modification of the scaffold, enabling structure-activity relationship (SAR) studies in various contexts.

Table 1: Theoretical Functional Group Transformations of this compound

| Functional Group to Introduce | Reagent/Reaction Type | Potential Product Structure |

| Ester | Acyl Chloride/Anhydride | R-C(=O)O- |

| Ether | Alkyl Halide (Williamson) | R-O- |

| Aldehyde/Ketone | PCC/PDC Oxidation | C=O |

| Carboxylic Acid | Jones Oxidation | -COOH |

| Halide | SOCl2, PBr3 | -Cl, -Br |

Note: This table is based on the general reactivity of diols and has not been experimentally verified for this compound.

Strategies for Chiral Derivatization and Stereochemical Assignment

This compound possesses two stereogenic centers, meaning it can exist as a mixture of stereoisomers (RR, SS, and meso compounds). The determination of the absolute configuration of these stereoisomers is a critical aspect of its chemical characterization. Chiral derivatization is a powerful strategy for this purpose.

The primary methods for chiral derivatization and stereochemical assignment would involve:

Formation of Diastereomeric Esters or Ethers: The diol can be reacted with a chiral, enantiomerically pure reagent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or camphorsulfonic acid, to form diastereomeric esters. These diastereomers exhibit distinct physical properties, most notably different chemical shifts in NMR spectroscopy (¹H and ¹⁹F NMR). By analyzing these differences, it is often possible to deduce the absolute configuration of the original diol.

Formation of Cyclic Derivatives: The two hydroxyl groups on each propane (B168953) unit can react with chiral aldehydes or ketones to form diastereomeric acetals or ketals. The stereochemistry of these newly formed cyclic structures can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to infer the stereochemistry of the parent diol.

Chiral Chromatography: The different stereoisomers of this compound or its derivatives could be separated using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). By comparing the retention times with those of authentic, stereochemically defined standards, the composition of an isomeric mixture can be determined.

Table 2: Potential Chiral Derivatizing Agents and Analytical Methods

| Chiral Derivatizing Agent | Resulting Derivative | Analytical Method for Assignment |

| (R)- or (S)-Mosher's acid chloride | Diastereomeric esters | ¹H NMR, ¹⁹F NMR Spectroscopy |

| (1S)-(+)-Camphanic chloride | Diastereomeric esters | ¹H NMR, X-ray Crystallography |

| Chiral aldehyde/ketone | Diastereomeric acetals/ketals | NMR Spectroscopy, X-ray Crystallography |

| --- | --- | Chiral HPLC/GC |

Note: The application of these methods to this compound is hypothetical and based on established principles of stereochemical analysis.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, are powerful tools for investigating the three-dimensional arrangement of atoms in a molecule and the electronic distribution.

Conformational Analysis of the Ethylenedioxy and Diol Moieties

A conformational analysis of 3,3'-(Ethylenedioxy)dipropane-1,2-diol would involve mapping the potential energy surface as a function of key dihedral angles. This would identify the most stable (lowest energy) conformations of the molecule. The flexibility of the ethylenedioxy linker and the rotational freedom of the propane-1,2-diol units would be of primary interest. Intramolecular hydrogen bonding between the hydroxyl groups of the diol moieties could significantly influence the preferred conformations.

Electronic Structure and Reactivity Predictions

Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. Maps of the electrostatic potential would highlight electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack, respectively.

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational modeling can be employed to study the pathways and energetics of chemical reactions involving a target molecule.

Mechanistic Pathways for Compound Formation

Theoretical studies could elucidate the step-by-step mechanism of the synthesis of this compound. For instance, the reaction of glycerol (B35011) with 1,2-dibromoethane (B42909) under basic conditions could be modeled to determine the most likely reaction pathway and to identify any potential intermediates or byproducts.

Computational Modeling of Reactivity and Selectivity

Computational models can predict the reactivity of this compound in various chemical transformations. For example, the selectivity of esterification or etherification reactions at the primary versus secondary hydroxyl groups could be investigated by calculating the activation energies for the different reaction pathways.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how a molecule behaves over time and how it interacts with its environment. An MD simulation of this compound in a solvent, such as water, would reveal the nature of the intermolecular hydrogen bonds between the diol and water molecules. In the bulk liquid state, simulations could predict properties like density and viscosity.

Solvent Effects on Molecular Behavior

The behavior of this compound in different solvent environments is anticipated to be heavily influenced by its flexible diether linkage and the presence of four hydroxyl groups, which can act as both hydrogen bond donors and acceptors. The interplay between intramolecular and intermolecular hydrogen bonding is a key determinant of its conformation and interactions with solvent molecules.

Theoretical studies on analogous molecules like ethylene (B1197577) glycol reveal that in the gas phase or nonpolar solvents, an intramolecular hydrogen bond often stabilizes a gauche conformation around the O-C-C-O dihedral angle. However, in polar or protic solvents like water, this intramolecular bond can be disrupted in favor of stronger intermolecular hydrogen bonds with the solvent molecules. For this compound, with its two separate diol units connected by a flexible ethylene dioxy bridge, a complex hydrogen-bonding network is expected.

Molecular dynamics simulations on similar polyether diols in aqueous solutions have shown that water molecules effectively solvate the hydroxyl and ether oxygen atoms. The presence of water can compete with and reduce the extent of intramolecular hydrogen bonding within the diol itself. The flexibility of the central ether chain allows the molecule to adopt various conformations to optimize its interactions with the surrounding solvent. In aprotic polar solvents, the solvent molecules would primarily act as hydrogen bond acceptors, interacting with the hydroxyl protons of the diol.

The effect of solvent polarity on the molecular behavior can be predicted using computational models. For instance, DFT calculations on similar molecules in different solvent environments (simulated using continuum solvent models) can provide insights into changes in conformational stability, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). An increase in solvent polarity is generally expected to stabilize more polar conformers of the molecule.

Table 1: Predicted Solvent Effects on the Molecular Properties of this compound based on Analogous Systems

| Property | Nonpolar Solvent (e.g., Cyclohexane) | Aprotic Polar Solvent (e.g., Acetonitrile) | Protic Polar Solvent (e.g., Water) |

| Dominant H-Bonding | Intramolecular | Intermolecular (Diol as donor) | Extensive Intermolecular (Diol as donor & acceptor) |

| Conformation | Likely compact, stabilized by intramolecular H-bonds | More extended conformations | Flexible, dynamic conformations to maximize H-bonds with water |

| Solubility | Low | Moderate to High | High |

| Dipole Moment | Lower average value | Intermediate average value | Higher average value due to extended, solvated forms |

Insights into Self-Assembly or Supramolecular Interactions

The molecular architecture of this compound, featuring multiple hydrogen bond donor and acceptor sites, makes it a candidate for participating in self-assembly and forming supramolecular structures. The primary driving force for such interactions would be intermolecular hydrogen bonding.

In concentrated solutions or in the solid state, it is highly probable that molecules of this compound would form an extensive three-dimensional hydrogen-bonded network. Computational studies on simple diols and polyols have demonstrated their tendency to form chain-like or more complex 3D patterns. The distance and flexibility afforded by the ethylenedioxy spacer could allow for various packing motifs, potentially leading to the formation of sheets, helical structures, or more intricate networks.

The self-assembly process is governed by a delicate balance of enthalpic gains from forming strong hydrogen bonds and entropic costs of ordering the molecules. Theoretical calculations can be employed to determine the interaction energies between two or more molecules of the diol, helping to predict the most stable dimeric or oligomeric structures. For instance, the interaction energy between two polyether diol chains has been computationally shown to be significant, though weaker than the intramolecular interactions that favor coiled conformations.

Furthermore, the molecule could act as a building block in co-assembly systems. Its hydroxyl groups can interact with other molecules that have complementary functionalities, such as dicarboxylic acids (forming ester-linked networks), or metal ions (acting as a ligand). The ability of the two diol units to potentially bind to different species simultaneously makes it an interesting component for designing larger supramolecular architectures.

Table 2: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Interacting Partner(s) | Resulting Structure | Driving Force |

| Self-Assembly | Another molecule of the same diol | 1D chains, 2D sheets, or 3D networks | Intermolecular Hydrogen Bonding |

| Co-crystal Formation | A complementary molecule (e.g., a hydrogen bond acceptor/donor) | Ordered crystalline lattice | Specific, directional Hydrogen Bonding |

| Host-Guest Chemistry | Small molecules or ions | Inclusion complexes | Van der Waals forces, Hydrogen Bonding |

| Coordination Polymer | Metal ions | Metal-organic frameworks or coordination networks | Coordination bonds between hydroxyl oxygens and metal centers |

Role in Macromolecular Chemistry and Polymer Science

Integration into Polymer Architectures as a Chemical Building Block

Diols are a fundamental class of monomers in polymer chemistry, serving as key building blocks in the synthesis of a wide array of polymers, most notably polyurethanes and polyesters, through polycondensation reactions. Their hydroxyl functional groups react with other monomers, such as diisocyanates or dicarboxylic acids, to form the repeating units of the polymer chain.

Precursor in Polyurethane Synthesis and Related Polycondensation Reactions

The synthesis of polyurethanes involves the reaction of a diol (or polyol) with a diisocyanate. The properties of the resulting polyurethane are highly dependent on the structure of the diol used. Factors such as chain length, branching, and the presence of other functional groups within the diol can influence the flexibility, rigidity, and thermal stability of the final polymer.

Despite the general importance of diols in this field, a review of available literature did not identify any studies where 3,3'-(Ethylenedioxy)dipropane-1,2-diol was specifically utilized as a precursor in polyurethane synthesis or other related polycondensation reactions.

Design Principles for Novel Polymeric Materials Incorporating the Diol Scaffold

The design of novel polymeric materials often involves the strategic selection of monomers to achieve desired properties. The incorporation of a diol with a specific scaffold, such as the ethylenedioxy bridge present in this compound, could theoretically impart unique characteristics to a polymer. For instance, the ether linkages might enhance flexibility and alter the solubility of the resulting material.

However, there is no published research detailing the design principles or the synthesis of novel polymeric materials that specifically incorporate the this compound scaffold.

Potential as a Chain Extender or Cross-linking Agent Precursor in Polymer Design

In polymer synthesis, chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to increase the polymer chain length and build molecular weight. Cross-linking agents, on the other hand, have more than two functional groups and create a network structure, leading to thermoset materials with increased strength and thermal resistance.

While diols, in general, are used as chain extenders, the potential of this compound for this purpose or as a precursor for a cross-linking agent has not been explored in the available scientific literature.

Mechanistic Studies of Formation via Polymer Degradation and Upcycling

The chemical recycling and upcycling of polymers are critical areas of research aimed at creating a circular economy for plastics. These processes involve the breakdown of polymer chains into smaller molecules, which can then be used to synthesize new materials.

Identification as a Product of Polyurethane Chemical Recycling Processes

The chemical recycling of polyurethanes, through methods such as glycolysis, hydrolysis, and aminolysis, aims to recover valuable chemical constituents, primarily the polyols and isocyanate precursors. The recovered polyols can then be reused in the production of new polyurethanes.

A thorough review of the literature on polyurethane chemical recycling did not yield any studies that identify this compound as a product of these processes. The typical products of polyurethane glycolysis are the original polyol used in the synthesis and various short-chain diols derived from the glycolytic agent.

Elucidation of Degradation Pathways Leading to this compound from Polymeric Precursors

Understanding the degradation pathways of polymers is crucial for developing effective recycling strategies and for predicting the environmental fate of plastic waste. The degradation of polyurethanes involves the cleavage of the urethane (B1682113) and ester or ether linkages within the polymer backbone.

Currently, there are no published studies that elucidate specific degradation pathways from polymeric precursors that would lead to the formation of this compound. Research in this area is focused on the broader mechanisms of polyurethane decomposition and the recovery of the primary monomeric or oligomeric components.

Role in the Circularity of Polymer Feedstocks

Extensive research into the role of this compound in the circularity of polymer feedstocks has not yielded specific findings in publicly available scientific literature. While the principles of a circular economy for polymers often involve the use of bio-based monomers, the design of polymers for recyclability or biodegradability, and the chemical recycling of polymer waste to recover monomer feedstocks, direct evidence linking this compound to these practices is not documented.

The potential for any diol to contribute to the circularity of polymer feedstocks would theoretically depend on several factors:

Derivation from Renewable Sources: Its synthesis from biomass or waste streams would classify it as a renewable feedstock, reducing reliance on fossil fuels.

Incorporation into Recyclable Polymers: Its use as a monomer in designing polymers that are inherently easier to recycle, either mechanically or chemically.

Use in Biodegradable Polymers: Its role as a building block for polymers that can safely biodegrade in specific environments at their end-of-life.

Facilitating Chemical Depolymerization: The presence of functional groups originating from the diol could potentially facilitate the chemical breakdown of the polymer back into its constituent monomers for reuse.

However, without specific studies on this compound, any discussion of its role in these areas remains speculative. The current body of scientific and technical information does not provide data on its use in creating circular polymers. Therefore, no detailed research findings or data tables can be presented on this topic.

Advanced Analytical Strategies for Mechanistic Elucidation in Complex Systems

Advanced Spectroscopic Techniques for Investigating Reaction Intermediates and Product Distribution

Spectroscopy is a cornerstone in the elucidation of chemical structures and the real-time observation of molecular changes. For a flexible, polyfunctional molecule like 3,3'-(Ethylenedioxy)dipropane-1,2-diol, a multi-faceted spectroscopic approach is essential to gain a complete picture of its behavior in solution and during chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic compounds in solution. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its covalent framework, while advanced 2D NMR techniques could elucidate its conformational preferences.

The structure of this compound suggests a high degree of symmetry. The molecule contains distinct proton and carbon environments whose chemical shifts can be predicted based on known values for alcohols and ethers. oregonstate.educhemicalbook.comwisc.edulibretexts.orglibretexts.org The presence of hydroxyl groups means that the observed chemical shifts, particularly for the -OH protons, can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. researchgate.net

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the methylene (B1212753) (-CH₂-) and methine (-CH-) groups of the propane-1,2-diol moiety, the central ethylenedioxy bridge, and the hydroxyl (-OH) protons.

| Protons (Label) | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH (OH)- | 3.8 - 4.0 | Multiplet |

| -CH₂ -O- (propane) | 3.5 - 3.7 | Multiplet |

| -O-CH₂ -CH₂ -O- | ~3.6 | Singlet |

| -CH₂ OH | 3.4 - 3.6 | Multiplet |

| -OH | Variable (2.0 - 5.0) | Broad Singlet |

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the proton data, with carbons bonded to oxygen atoms appearing at higher chemical shifts (downfield). libretexts.orgdtic.milcompoundchem.com

| Carbon (Label) | Expected Chemical Shift (δ, ppm) |

| -C H(OH)- | 68 - 72 |

| -C H₂-O- (propane) | 70 - 75 |

| -O-C H₂-C H₂-O- | 65 - 70 |

| -C H₂OH | 61 - 65 |

Due to the molecule's flexibility, it can adopt numerous conformations in solution. torvergata.itnih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study through-space correlations between protons, providing insights into the predominant spatial arrangements of the molecule's flexible chains. mdpi.comcopernicus.org Variable temperature NMR studies can also reveal information about the energy barriers between different rotational isomers. copernicus.org

Mass Spectrometry Techniques for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining molecular weights and obtaining structural information through fragmentation analysis. For studying reaction mechanisms involving this compound, different ionization methods can be employed.

Electron Impact (EI) ionization would likely lead to extensive fragmentation, which can be useful for structural confirmation. The fragmentation of aliphatic ethers and alcohols is well-characterized. youtube.commiamioh.edulibretexts.org Key fragmentation pathways for this molecule would be expected to include:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to an oxygen atom. This is a dominant fragmentation mode for ethers. youtube.comudel.edu

C-O Bond Cleavage: Scission of the ether or alcohol C-O bonds.

Dehydration: Loss of a water molecule from the diol moieties.

Hypothetical Electron Ionization Mass Spectrometry Fragmentation:

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| [M-H₂O]⁺ | Dehydrated molecular ion | Loss of water |

| [M-CH₂OH]⁺ | Loss of a hydroxymethyl group | Alpha-cleavage at the primary alcohol |

| Various | CₓHᵧO₂⁺, CₓHᵧO₃⁺ | Cleavage of the ethylenedioxy bridge and subsequent rearrangements |

For mechanistic studies, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often preferred as they typically produce an abundant molecular ion or a protonated molecule ([M+H]⁺), allowing for the tracking of reactants, intermediates, and products in a reaction mixture. ESI-MS is particularly useful for monitoring the degradation of ether-containing polymers, where it can identify water-soluble oligomeric products. diva-portal.org This approach could be adapted to study the hydrolytic or oxidative degradation of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them ideal for identifying functional groups and monitoring their transformations during a reaction. thermofisher.com

For this compound, the key functional groups are the hydroxyl (-OH) and ether (C-O-C) groups.

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups. The shape and exact position of this band can provide information about the extent of intra- and intermolecular hydrogen bonding.

C-O Stretch: Aliphatic ethers typically show a strong, characteristic C-O-C stretching absorption in the IR spectrum around 1050-1150 cm⁻¹. libretexts.orgyoutube.compressbooks.pub The diol moieties will also contribute C-O stretching absorptions in this region.

C-H Stretch: Absorptions between 2850 and 3000 cm⁻¹ are expected for the aliphatic C-H bonds.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman spectra, the C-O-C and C-C backbone vibrations would be readily observable. Monitoring the intensity changes in these characteristic bands allows for the real-time tracking of reactions, such as the consumption of hydroxyl groups during an esterification reaction or the cleavage of the ether linkage during degradation.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3200 - 3600 | Weak | Strong, Broad (IR) |

| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Strong |

| C-O stretch (ether & alcohol) | 1050 - 1150 | 1050 - 1150 | Strong |

Chromatographic Methodologies for Complex Mixture Analysis in Synthetic and Degradative Studies

Chromatography is indispensable for separating the components of complex mixtures, which is a common scenario in both the synthesis and degradation of chemical compounds. The choice of chromatographic technique depends on the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is exceptionally well-suited for monitoring the progress of a synthesis reaction or a degradation study in the liquid phase. acs.org

Given the polar nature of the diol functional groups, several HPLC modes could be employed:

Normal-Phase Chromatography: Using a polar stationary phase (like silica (B1680970) or a diol-bonded phase) and a non-polar mobile phase, this mode provides good retention for polar analytes. hawach.commtc-usa.comsilicycle.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for highly polar compounds. It uses a polar stationary phase and a mobile phase composed of a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous buffer. hawachhplccolumn.com

Reversed-Phase Chromatography: While less intuitive for a polar molecule, reversed-phase HPLC with a highly aqueous mobile phase on a C18 or C8 column can sometimes be used, although retention may be minimal.

For reaction monitoring, a small aliquot of the reaction mixture can be periodically injected into the HPLC system. By tracking the decrease in the peak area of the reactants and the increase in the peak area of the product (this compound), a kinetic profile of the reaction can be constructed. acs.orgresearchgate.net A common detection method would be a Refractive Index (RI) detector, which is sensitive to any analyte, or a UV detector if a chromophore is present or introduced via derivatization. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

Due to its high boiling point and polarity, this compound is not suitable for direct analysis by Gas Chromatography (GC) without chemical derivatization to increase its volatility. sigmaaldrich.com However, GC coupled with Mass Spectrometry (GC-MS) is an ideal method for identifying the volatile and semi-volatile products that may arise from its thermal or chemical degradation. medistri.swissmdpi.com

Techniques such as pyrolysis-GC-MS or thermal desorption-GC-MS are used to study degradation pathways. researchgate.netpnnl.gov In such an experiment, a sample of this compound would be rapidly heated in an inert atmosphere, causing it to break down into smaller, more volatile fragments. These fragments are then separated on a GC column and identified by the mass spectrometer.

Potential volatile degradation products that could be identified by GC-MS include:

Ethylene (B1197577) glycol

Propane-1,2-diol

Formaldehyde

Acetaldehyde

Ethylene oxide

Various smaller alcohols and ethers

The identification of these products provides crucial evidence for proposing a detailed degradation mechanism, such as one involving radical-induced chain scission or hydrolytic cleavage of the ether bond. researchgate.netchromatographyonline.comnih.gov

Future Research Directions and Unexplored Chemical Spaces

Development of Novel, Sustainable Synthetic Routes for High-Yield Production

The future industrial viability of 3,3'-(Ethylenedioxy)dipropane-1,2-diol hinges on the development of efficient, sustainable, and high-yield production methods. Current synthetic approaches often rely on petroleum-based feedstocks and may involve multi-step processes with significant waste generation. Future research should pivot towards greener alternatives that minimize environmental impact and enhance economic feasibility.

Key research objectives include:

Bio-based Feedstocks: Investigating routes that utilize precursors derived from renewable biomass is a primary goal. For example, glycerol (B35011) (a byproduct of biodiesel production) can be converted to glycidol (B123203), which could then be coupled with ethylene (B1197577) glycol under mild, catalytic conditions. The transition from petroleum-derived chemicals to bio-based resources is a critical step towards sustainability. google.comnih.gov

Catalytic Efficiency: Moving away from stoichiometric reagents to highly selective and reusable catalysts is essential. This includes exploring enzyme-catalyzed reactions or employing solid acid catalysts that can simplify purification processes and reduce corrosive waste streams. researchgate.netnih.gov

Process Intensification: Research into continuous flow chemistry and the use of greener solvents (like water or supercritical fluids) could dramatically improve reaction efficiency, safety, and yield while reducing energy consumption. researchgate.net Methods such as sonochemistry, which can accelerate reactions and reduce the need for harsh conditions, also warrant investigation. researchgate.net

Table 1: Proposed Sustainable Synthetic Strategies

| Research Avenue | Precursors | Catalyst/Methodology | Potential Advantages |

|---|---|---|---|

| Bio-Glycerol Route | Bio-derived glycerol, Ethylene glycol | Biocatalysts (e.g., lipases), Heterogeneous acid catalysts | Utilizes waste streams, renewable feedstock, milder reaction conditions. |

| Glycidol Dimerization | Epichlorohydrin (B41342) (from glycerol), Ethylene glycol | Phase-transfer catalysis, Ion-exchange resins | High atom economy, potential for stereoselective synthesis. |

| Flow Chemistry | Optimized petroleum or bio-based precursors | Packed-bed catalyst reactors | Improved safety, higher throughput, easier scalability, reduced waste. |

| Solvent-Free Synthesis | Neat reactants | Ultrasound irradiation, Mechanochemistry | Elimination of solvent waste, reduced energy input, faster reaction times. researchgate.net |

Exploration of Catalytic Applications Utilizing the Diol's Unique Structural Features

The molecular architecture of this compound, featuring four hydroxyl groups and two ether oxygen atoms, makes it an attractive candidate as a multidentate ligand in coordination chemistry and catalysis. The spacing and flexibility of these donor atoms could allow for the chelation of various metal centers, potentially stabilizing catalytic species and influencing their reactivity and selectivity.

Future research in this area should focus on:

Ligand Synthesis and Coordination: Synthesizing metal complexes with this diol as a ligand to investigate its coordination modes. The flexible ether backbone could allow the ligand to adapt to the geometric preferences of different metal ions.

Asymmetric Catalysis: The presence of chiral centers in the diol units suggests its potential use in asymmetric catalysis. By using enantiomerically pure forms of the diol, it may be possible to create catalysts for stereoselective reactions, such as asymmetric hydrogenation or oxidation.

Homogeneous and Heterogeneous Catalysis: The diol could be used to create soluble metal complexes for homogeneous catalysis. researchgate.netroyalsocietypublishing.org Furthermore, it could be grafted onto solid supports to create recyclable heterogeneous catalysts, combining the high selectivity of homogeneous systems with the practical advantages of heterogeneous ones.

Table 2: Potential Catalytic Systems for Investigation

| Catalytic Application | Metal Center | Role of the Diol Ligand | Target Reaction |

|---|---|---|---|

| Asymmetric Epoxidation | Titanium (Ti), Vanadium (V) | Chiral auxiliary to direct stereochemistry | Conversion of prochiral alkenes to chiral epoxides |

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Stabilize the metal center, enhance solubility and activity | Suzuki, Heck, or Sonogashira couplings |

| Polymerization Catalysis | Tin (Sn), Zinc (Zn), Aluminum (Al) | Initiator or co-catalyst for ring-opening polymerization | Synthesis of biodegradable polyesters (e.g., from lactide) |

| Oxidation Reactions | Manganese (Mn), Iron (Fe) | Mimic enzyme active sites, control oxidant reactivity | Selective oxidation of alcohols or hydrocarbons |

Design of Next-Generation Materials Based on the Compound's Macromolecular Integration

The presence of two separate diol functionalities makes this compound an ideal monomer for step-growth polymerization. Its integration into macromolecular structures could lead to next-generation materials with tailored properties. The flexible ethylenedioxy segment is expected to impart elasticity and a lower glass transition temperature, while the hydroxyl groups provide sites for strong intermolecular interactions and further chemical modification. mdpi.com

Promising areas for materials science research include:

Polyurethanes and Polyesters: Using the diol as a soft segment in polyurethanes could enhance flexibility, hydrophilicity, and potentially biocompatibility. mdpi.commdpi.com Similarly, its incorporation into polyesters could create materials with improved toughness and biodegradability compared to more rigid polymers. mdpi.comwikipedia.org

Hydrogels and Coatings: The high density of hydroxyl groups suggests that cross-linked networks based on this diol could form highly absorbent hydrogels for applications in biomedicine or agriculture. As a component in resins and coatings, it could improve adhesion, flexibility, and resistance to hydrolysis.

Smart Materials: The ether linkages are susceptible to cleavage under certain acidic conditions, opening the possibility of creating degradable or responsive polymers. Materials could be designed to break down under specific environmental triggers, which is desirable for applications like drug delivery systems or temporary medical implants.

Table 3: Predicted Properties of Polymers Incorporating the Diol Monomer

| Polymer Type | Expected Contribution of the Diol | Potential Applications |

|---|---|---|

| Polyurethanes | Increased chain flexibility, enhanced hydrophilicity, improved low-temperature performance. mdpi.com | Flexible foams, biomedical elastomers, hydrophilic coatings. |

| Polyesters | Lowered crystallinity, increased toughness, potential for enhanced biodegradability due to ether links. mdpi.comnih.gov | Flexible packaging films, biodegradable plastics, resin modifiers. |

| Epoxy Resins | Toughening agent, improved impact resistance. | Advanced composites, high-performance adhesives. |

| Cross-linked Hydrogels | High water absorption capacity, biocompatibility. | Drug delivery matrices, tissue engineering scaffolds, agricultural water retention. |

Theoretical Predictions for New Reactivity Patterns and Chemical Transformations

Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental work, saving significant time and resources. For this compound, theoretical studies can illuminate its fundamental properties and predict its behavior in various chemical environments.

Future theoretical investigations should include:

Conformational Analysis: Mapping the potential energy surface to understand the preferred three-dimensional shapes of the molecule. The flexibility of the ether chain will lead to a complex conformational landscape, which is critical for understanding its binding properties as a ligand and its packing in polymeric materials.

Reactivity Mapping: Using methods like Density Functional Theory (DFT) to calculate electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential maps. scispace.com This can identify the most reactive sites for nucleophilic or electrophilic attack and predict the outcomes of unknown chemical transformations.

Simulating Polymer Properties: Employing molecular dynamics simulations to model polymers derived from the diol. These simulations can predict bulk material properties such as glass transition temperature, mechanical modulus, and diffusion of small molecules within the polymer matrix, guiding the design of materials for specific applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-(Ethylenedioxy)dipropane-1,2-diol, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via etherification of glycerol derivatives. For example, analogous compounds like 3-Propoxypropane-1,2-diol are synthesized by reacting glycerol with alkyl halides (e.g., propyl bromide) in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF). Key conditions include maintaining an anhydrous environment (to prevent hydrolysis) and controlled stoichiometry to minimize side products. Purification typically involves column chromatography or recrystallization .

- Critical Parameters : Reaction temperature (room temperature to 60°C), molar ratios of reactants, and inert atmosphere (e.g., nitrogen). Yield optimization often requires iterative adjustment of these parameters .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR (e.g., in MeOD-d4) confirm molecular structure by identifying ether (-O-) and diol (-OH) proton environments. For example, a related compound, 3,3'-((furan-2,5-diylbis(methylene))bis(oxy))bis(propane-1,2-diol), showed distinct signals at δ 3.4–4.2 ppm for oxy-methylene and diol groups .

- Mass Spectrometry : ESI+ MS validates molecular weight (e.g., m/z = 196.246 for a similar diol derivative) .

- Chromatography : HPLC with UV detection ensures purity (>95%) by quantifying residual solvents or byproducts .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Storage : Store as a powder at -20°C for long-term stability (up to 3 years) or in anhydrous solvents (e.g., DMSO) at -80°C for 1 year to prevent hydrolysis .

- Handling : Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact. Waste must be segregated and disposed via certified hazardous waste management systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.